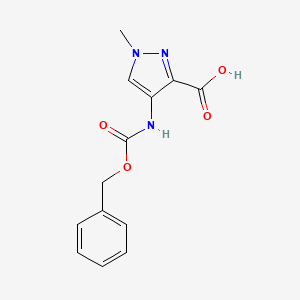

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid

Description

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is a chemical compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a Cbz-protected amino group The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions

Properties

IUPAC Name |

1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSJCPJYDLVWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Cbz Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The Cbz-protected amino group can be deprotected through catalytic hydrogenation.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotecting the Cbz group.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions on the pyrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can yield corresponding carboxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Notably, pyrazole derivatives have been explored for their antiviral properties, particularly against HIV.

Case Study: Antiviral Activity

A study investigated various pyrazole-based compounds for their efficacy against HIV-1 replication. Among these, derivatives similar to 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid exhibited promising results, demonstrating non-toxic activity in cell cultures and highlighting the importance of structural modifications in enhancing bioactivity .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules.

Chemical Reactions Analysis

The following reactions can be performed with this compound:

- Oxidation : The carboxylic acid group can be oxidized to yield various derivatives.

- Reduction : The Cbz-protected amino group can be deprotected using catalytic hydrogenation.

- Substitution : The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate or chromium trioxide | Carboxyl derivatives |

| Reduction | Pd-C catalytic hydrogenation | Free amine (deprotected Cbz group) |

| Substitution | Electrophiles/nucleophiles under suitable conditions | Substituted pyrazole derivatives |

Biological Studies

This compound is also valuable for biological studies focusing on enzyme inhibition and receptor binding due to its unique structural attributes. The compound's ability to protect amino groups allows researchers to explore its interactions within biochemical pathways effectively.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is influenced by its chemical structure and the presence of the Cbz protecting group. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its application in drug development.

Mechanism of Action

The mechanism of action of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Cbz-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

Uniqueness

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial .

Biological Activity

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 273.26 g/mol

The biological activity of this compound primarily involves interactions with various biological targets, including:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, impacting metabolic pathways. For instance, it may inhibit succinate dehydrogenase, affecting mitochondrial respiration and energy production .

- Cell Signaling Modulation : It influences cell signaling pathways by altering the activity of key signaling molecules, which can lead to changes in gene expression and cellular responses.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Effective against strains |

Antifungal Activity

The compound has shown promising antifungal activity against several phytopathogenic fungi. In particular, structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antifungal efficacy.

Study on Enzyme Inhibition

A study explored the inhibition of succinate dehydrogenase by this compound. The results indicated that the compound binds to the enzyme's active site, leading to a decrease in enzyme activity and subsequent alterations in cellular metabolism.

Research on Antimicrobial Properties

In a comparative study, various pyrazole derivatives were synthesized and tested for antimicrobial activity. This compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics.

Q & A

Basic Research Question

- Storage : Store at room temperature in airtight containers, avoiding moisture (decomposition observed in ) .

- PPE : Use nitrile gloves and fume hoods during acid chloride synthesis (SOCl₂ reactions release HCl gas) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

What methodologies address low yields in cyclization reactions involving 4-(Cbz-amino)-pyrazole precursors?

Advanced Research Question

For cyclizations to pyrazolo-oxazinones ():

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .

How does the steric and electronic profile of the Cbz group influence reactivity in cross-coupling reactions?

Advanced Research Question

The tert-butoxycarbonyl (Cbz) group acts as a steric shield, directing electrophilic substitutions to the pyrazole 5-position. Electronic effects:

- Electron-withdrawing nature deactivates the ring, requiring Pd-catalyzed conditions for Suzuki couplings (e.g., Pd(PPh₃)₄, K₂CO₃) .

- Deprotection : Use TFA/CH₂Cl₂ (1:1) to remove Cbz without degrading the pyrazole core .

What are the limitations of current bioactivity studies, and how can they be mitigated?

Advanced Research Question

- Limitations : Poor solubility of carboxylic acid derivatives in assay media (e.g., PBS).

- Solutions : Synthesize methyl esters () or PEGylated analogs to improve bioavailability .

- Control experiments : Include structurally related inactive analogs (e.g., 5-methyl isomers from ) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.